PF-06260933

Descripción

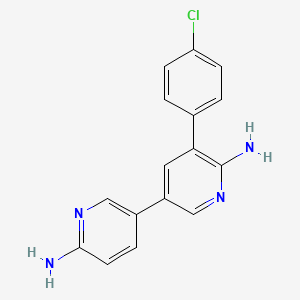

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4/c17-13-4-1-10(2-5-13)14-7-12(9-21-16(14)19)11-3-6-15(18)20-8-11/h1-9H,(H2,18,20)(H2,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPCIHZXOGHCLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=CC(=C2)C3=CN=C(C=C3)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of PF-06260933 in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PF-06260933, a potent and selective small-molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). This document outlines its mechanism of action, its impact on key cell signaling pathways, and provides a summary of its biological effects, supported by quantitative data and experimental methodologies.

Core Mechanism of Action

This compound primarily functions as an ATP-competitive inhibitor of MAP4K4, a member of the Ste20-like family of serine/threonine kinases. By binding to the kinase domain of MAP4K4, this compound blocks its catalytic activity, thereby preventing the phosphorylation of downstream substrates. This inhibition disrupts the propagation of signals through multiple pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and selectivity of this compound and its effects in various experimental models.

Table 1: Kinase Inhibitory Potency of this compound

| Target Kinase | IC50 (nM) | Reference(s) |

| MAP4K4 | 3.7 | [1][2][3][4] |

| MINK1 (Misshapen-like kinase 1) | 8 | [3][5] |

| TNIK (TRAF2- and NCK-interacting kinase) | 15 | [3][5] |

Table 2: In Vitro and In Vivo Effects of this compound

| Experimental Model | Effect | Quantitative Measurement | Reference(s) |

| Human Aortic Endothelial Cells (HAECs) | Prevention of TNF-α-mediated endothelial permeability | - | [2][6] |

| Human Platelets | Inhibition of collagen- or thrombin-induced aggregation | 70.9% and 61.2% inhibition at 20 µM | [3] |

| Human Foreskin Fibroblast (HFF) Cells | Inhibition of Cytomegalovirus (CMV) replication | EC50 = 9.6 µM (AD169 strain), 13.3 µM (Merlin(R1111) strain) | [3] |

| Cultured Mouse Hippocampal Neurons | Reduction in neurite length | - | [5] |

| ApoE-/- Mice on a Western Diet | Decreased atherosclerotic plaque formation | - | [3] |

| ob/ob Mice | Reduction in fasting blood glucose levels | - | [3] |

| Wild-type Mice | Decrease in LPS-induced TNF-α levels | - | [3] |

| Mouse Model of Subarachnoid Hemorrhage | Reduced blood-brain barrier damage and neurological impairment | - | [7] |

Signaling Pathway Modulation

This compound has been demonstrated to modulate several critical cell signaling pathways, primarily through its inhibition of MAP4K4 and related kinases.

MAPK Signaling Pathway

MAP4K4 is an upstream regulator of the c-Jun N-terminal kinase (JNK) signaling cascade, a key component of the MAPK pathway. By inhibiting MAP4K4, this compound prevents the activation of the downstream JNK pathway, which is involved in cellular responses to stress, inflammation, and apoptosis. A recent study has shown that this compound treatment in cultured neurons leads to reduced phosphorylation of JNK and Growth Associated Protein 43 (GAP43), suggesting its role in neurodevelopmental processes.[5]

Hippo Signaling Pathway

MAP4K family members, including MAP4K4, are recognized as components of the Hippo signaling pathway.[8] They can directly phosphorylate and activate the LATS1/2 kinases, which in turn phosphorylate and inhibit the transcriptional co-activators YAP and TAZ. By inhibiting MAP4K4, this compound can modulate the Hippo pathway, impacting cell proliferation, and organ size control.

NF-κB Signaling Pathway

Research has indicated a role for MAP4K4 in the Nuclear Factor kappa B (NF-κB) signaling pathway.[7] In a model of subarachnoid hemorrhage, inhibition of MAP4K4 by this compound led to reduced phosphorylation of p65, a subunit of NF-κB, and decreased expression of Matrix Metalloproteinase 9 (MMP9), a downstream target. This suggests that this compound can attenuate inflammatory responses by suppressing the MAP4K4/NF-κB/MMP9 axis.[7]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections provide an overview of the methodologies used to characterize this compound.

In Vitro Kinase Assay

-

Objective: To determine the in vitro inhibitory potency of this compound against MAP4K4 and other kinases.

-

General Protocol:

-

Recombinant human kinase is incubated with a specific peptide substrate and ATP in a reaction buffer.

-

This compound is added at varying concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified using methods such as radiometric assays (33P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell-Based Assays

-

Objective: To assess the cellular potency and biological effects of this compound.

-

General Protocol for Endothelial Permeability Assay:

-

Human Aortic Endothelial Cells (HAECs) are cultured to form a confluent monolayer on a transwell insert.

-

Cells are pre-treated with various concentrations of this compound or vehicle control.

-

TNF-α is added to the culture medium to induce endothelial permeability.

-

The passage of a tracer molecule (e.g., FITC-dextran) across the endothelial monolayer is measured over time using a fluorescence plate reader.

-

The effect of this compound on preventing TNF-α-induced permeability is quantified.

-

In Vivo Animal Studies

-

Objective: To evaluate the in vivo efficacy of this compound in disease models.

-

General Protocol for Atherosclerosis Mouse Model:

-

ApoE-/- mice are fed a high-fat Western diet to induce atherosclerosis.

-

Mice are orally administered this compound (e.g., 10 mg/kg) or vehicle control daily for a specified duration.[3]

-

At the end of the treatment period, mice are euthanized, and the aorta is dissected.

-

Atherosclerotic plaque area is quantified by staining with Oil Red O and subsequent image analysis.

-

Plasma lipid and glucose levels may also be analyzed.

-

Western Blotting

-

Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins.

-

General Protocol:

-

Cells or tissues are treated with this compound and/or a stimulus (e.g., TNF-α).

-

Proteins are extracted, and their concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., phospho-JNK, total JNK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

-

Conclusion

This compound is a valuable research tool for elucidating the complex roles of MAP4K4 and related kinases in cellular signaling. Its high potency and selectivity make it a suitable probe for investigating the MAPK, Hippo, and NF-κB pathways in various physiological and pathological contexts. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working in the fields of cell signaling, inflammation, metabolic diseases, and neurobiology. Further investigation into the therapeutic potential of inhibiting MAP4K4 with compounds like this compound is warranted.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | MAPK | TargetMol [targetmol.com]

- 5. Effects of MAP4K inhibition on neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. axonmedchem.com [axonmedchem.com]

- 7. researchgate.net [researchgate.net]

- 8. glpbio.com [glpbio.com]

Therapeutic Potential of PF-06260933 in Preclinical Landscape: A Technical Overview

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract

PF-06260933 has emerged as a potent and selective small-molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a serine/threonine kinase implicated in a multitude of cellular processes. This technical guide synthesizes the key findings from preclinical investigations into the therapeutic potential of this compound across various disease models. The document provides a comprehensive overview of its mechanism of action, efficacy in in vitro and in vivo systems, and detailed experimental protocols. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological impact.

Introduction

Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a pivotal role in inflammation, apoptosis, and cellular stress responses.[1] Dysregulation of MAP4K4 activity has been linked to the pathogenesis of numerous diseases, including metabolic disorders, cardiovascular diseases, cancer, and neurodegenerative conditions. This compound is a highly selective inhibitor of MAP4K4, demonstrating significant promise in preclinical studies as a modulator of these disease states. This guide aims to provide a detailed technical summary of the preclinical evidence supporting the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of MAP4K4 kinase activity. It is a potent inhibitor with a high degree of selectivity over other kinases.[2][3] By binding to the ATP-binding pocket of MAP4K4, this compound prevents the phosphorylation of downstream substrates, thereby attenuating the activation of the JNK signaling cascade.[1] Preclinical studies have also indicated that this compound can inhibit TRAF2- and NCK-interacting kinase (TNIK) and misshapen-like kinase 1 (MINK1), albeit with lower potency compared to MAP4K4.[3]

In Vitro Studies

Kinase and Cellular Potency

In vitro assays have established the high potency of this compound against its primary target, MAP4K4. The compound also demonstrates cellular activity, inhibiting MAP4K4-dependent signaling pathways within various cell types.

| Parameter | Value | Assay Type | Reference |

| MAP4K4 IC50 | 3.7 nM | Kinase Assay | [2][4][5] |

| Cellular IC50 | 160 nM | Cell-based Assay | [4][5][6] |

| MINK1 IC50 | 8 nM | Kinase Assay | [3][7] |

| TNIK IC50 | 15 nM | Kinase Assay | [3][7] |

| MAP4K4 (HGK) IC50 | 140 nM | Kinase Assay | [7] |

Endothelial Permeability

This compound has been shown to protect against inflammation-induced increases in endothelial permeability. In human aortic endothelial cells (HAECs), treatment with this compound robustly prevented the increase in permeability mediated by tumor necrosis factor-alpha (TNF-α).[4][6] This effect is comparable to that observed with MAP4K4 knockdown, suggesting a direct role of MAP4K4 in regulating endothelial barrier function.[4]

Neurite Outgrowth

Studies on cultured neurons have indicated that MAP4K4 is involved in neurodevelopment. Treatment with this compound was found to reduce neurite length, suggesting that MAP4K4 activity is necessary for normal neuronal development.[8]

Platelet Aggregation

This compound has demonstrated inhibitory effects on platelet aggregation. At a concentration of 20 µM, it inhibited collagen-induced and thrombin-induced aggregation of isolated human platelets by 70.9% and 61.2%, respectively.[3]

In Vivo Studies

Pharmacokinetics

This compound exhibits suitable pharmacokinetic properties for in vivo use in mouse models.[2] Following a 10 mg/kg oral dose in mice, plasma concentrations of the free drug remained above the cellular IC50 value for approximately 4-6 hours.[2]

Anti-diabetic and Anti-atherosclerotic Effects

In vivo studies have highlighted the potential of this compound in metabolic and cardiovascular diseases.

| Animal Model | Treatment Regimen | Key Findings | Reference |

| ob/ob mice | 15 mg/kg | Decreased fasting blood glucose levels. | [3] |

| Apoe-/- mice on a Western diet | 10 mg/kg, twice daily for 6 weeks | Decreased plaque formation. | [3][5] |

| Ldlr-/- mice on a high-fat diet | 10 mg/kg for 10 weeks | Ameliorated plaque development and/or promoted plaque regression (46.0% vs. 25.5% in control). Reduced plasma glucose and lipid content. | [4][5][6] |

Anti-inflammatory Effects

In a lipopolysaccharide (LPS)-induced inflammation model in wild-type mice, this compound administration at 15 mg/kg led to a decrease in TNF-α levels.[3]

Anti-tumor Effects

In a xenograft model using SR tumor-bearing BALB/c nude mice, treatment with this compound suppressed tumor growth without causing a loss of body weight.[9]

Neuroprotective Effects

In a model of amyotrophic lateral sclerosis (ALS), inhibition of MAP4K4 has been shown to preserve motor neurons and extend animal lifespan.[10] Furthermore, in a subarachnoid hemorrhage mouse model, this compound reduced blood-brain barrier damage and improved neurological recovery.[11]

Experimental Protocols

In Vitro Endothelial Permeability Assay

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or Human Aortic Endothelial Cells (HAECs).[4][5]

-

Culture Conditions: Cells are maintained in EGM2 media at 37°C and 5% CO2.[5]

-

Treatment: Cells are pre-treated with vehicle or this compound at various concentrations.

-

Induction of Permeability: TNF-α is added to the media to induce an increase in endothelial permeability.[4]

-

Measurement: Endothelial permeability is assessed by measuring the flux of fluorescently labeled dextran across the endothelial monolayer.

In Vivo Atherosclerosis Mouse Model

-

Animal Models: 8 to 10-week-old male Apoe-/- or Ldlr-/- mice.[5]

-

Diet: Mice are fed a high-fat diet (HFD) or a Western diet.[3][5]

-

Treatment: this compound is administered orally at a dose of 10 mg/kg, typically twice daily, dissolved in deionized water. A vehicle control group receives water.[5]

-

Duration: Treatment duration varies from 6 to 10 weeks.[5]

-

Endpoint Analysis: At the end of the study, mice are euthanized. Aortic tissues are collected for en face analysis of atherosclerotic plaque area. Plasma is collected for the measurement of glucose and lipid levels.[4][5]

Signaling Pathways and Workflows

MAP4K4 Signaling Pathway

The following diagram illustrates the central role of MAP4K4 in the JNK signaling cascade and its inhibition by this compound.

References

- 1. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. allgenbio.com [allgenbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | MAPK | TargetMol [targetmol.com]

- 7. PF 06260933 dihydrochloride | Other MAPK | Tocris Bioscience [tocris.com]

- 8. Effects of MAP4K inhibition on neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer - PMC [pmc.ncbi.nlm.nih.gov]

PF-06260933: A Technical Guide for Investigating Neuroinflammation and Neurodegeneration

Introduction: PF-06260933 is a potent, orally active, and highly selective small-molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).[1][2] MAP4K4 is a key upstream regulator in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is implicated in a variety of cellular processes, including inflammation and neuronal development.[3] Emerging research highlights the potential of this compound as a valuable chemical probe for studying the roles of MAP4K4 in the pathogenesis of neuroinflammatory and neurodegenerative disorders. This guide provides a comprehensive overview of its mechanism of action, relevant experimental data, and detailed protocols for its application in neuroscience research.

Core Mechanism of Action

This compound exerts its biological effects primarily by inhibiting the kinase activity of MAP4K4.[1] It also demonstrates potent inhibitory activity against two other closely related kinases, Misshapen-like kinase 1 (MINK1) and TRAF2- and NCK-interacting kinase (TNIK).[4] The inhibition of these upstream kinases disrupts downstream signaling cascades, most notably the c-Jun N-terminal kinase (JNK) pathway, which plays a critical role in both inflammatory responses and neuronal functions such as neurite outgrowth.[3][5]

The inhibition of MAP4K4 by this compound has been shown to modulate several pathways relevant to neuro-pathophysiology. In models of subarachnoid hemorrhage, MAP4K4 inhibition reduced blood-brain barrier damage by down-regulating the NF-κB/MMP9 pathway.[6] Furthermore, in cultured neurons, this compound treatment was found to reduce the phosphorylation of JNK and Growth Associated Protein 43 (GAP43), leading to impaired neurite outgrowth.[3] This suggests a physiological role for MAP4Ks in normal neuronal development.[3]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effects of MAP4K inhibition on neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of PF-06260933

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06260933 is a potent and selective small-molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). This document provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound. The information presented herein is intended to serve as a technical resource for researchers and drug development professionals investigating the therapeutic potential of MAP4K4 inhibition. Data has been compiled from various preclinical studies to summarize the mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile of this compound. All quantitative data are presented in structured tables, and key experimental methodologies and signaling pathways are detailed and visualized.

Introduction

Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), also known as Hepatocyte Progenitor Kinase-Like/Germinal Center Kinase-Like Kinase (HGK), is a serine/threonine kinase that is a member of the Ste20 family. It acts as an upstream regulator of several signaling cascades, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[1] MAP4K4 has been implicated in a variety of pathological processes, including inflammation, metabolic disease, and cancer.[1] As a result, the development of selective MAP4K4 inhibitors, such as this compound, has garnered significant interest for its therapeutic potential.

This compound has been utilized as a chemical probe to explore the physiological and pathological roles of MAP4K4. This guide synthesizes the current understanding of its pharmacokinetic and pharmacodynamic properties.

Pharmacodynamics

The pharmacodynamics of this compound are centered around its potent inhibition of MAP4K4 and its effects on downstream signaling pathways.

Mechanism of Action

This compound is a highly selective and potent inhibitor of MAP4K4.[2][3] Its primary mechanism of action is the competitive inhibition of the ATP-binding site of the MAP4K4 kinase domain, thereby preventing the phosphorylation of its downstream substrates.

In Vitro Activity

This compound has demonstrated significant activity in various in vitro assays, highlighting its potential therapeutic applications.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 | Reference |

| MAP4K4 | Kinase Assay | 3.7 nM | [2] |

| MAP4K4 | Cellular Assay | 160 nM | [3] |

| MINK1 | Kinase Assay | 8 nM | [4] |

| TNIK | Kinase Assay | 15 nM | [4] |

One of the key pharmacodynamic effects of this compound is the prevention of TNF-α-mediated endothelial permeability.[3] In human aortic endothelial cells (HAECs), this compound treatment robustly prevents the increase in permeability induced by TNF-α, an effect similar to that observed with MAP4K4 knockdown.[3]

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in several mouse models, primarily focusing on metabolic and inflammatory diseases.

Table 2: Summary of In Vivo Efficacy Studies of this compound

| Disease Model | Animal Model | Dose | Key Findings | Reference |

| Diabetes | ob/ob mice | 15 mg/kg | Reduction in fasting blood glucose levels. | |

| Atherosclerosis | ApoE-/- mice on a Western diet | 10 mg/kg | Ameliorated plaque development. | |

| Vascular Inflammation | Wild-type mice | 15 mg/kg | Decreased LPS-induced increases in TNF-α levels. | |

| Platelet Aggregation | Human Platelets (ex vivo) | 20 µM | Inhibited collagen- or thrombin-induced aggregation. |

In a mouse model of diabetes, this compound demonstrated the ability to reduce blood glucose levels.[3] In models of atherosclerosis, administration of this compound led to an amelioration of plaque development.[5] Furthermore, this compound has shown anti-inflammatory effects by reducing LPS-induced TNF-α levels in mice.

Pharmacokinetics

The pharmacokinetic properties of this compound have been primarily characterized in mice, demonstrating its suitability for in vivo studies.

Absorption and Distribution

Following oral administration in mice, this compound is absorbed and reaches plasma concentrations sufficient to exert its pharmacological effects.

Table 3: Preclinical Pharmacokinetic Profile of this compound

| Species | Dose | Route | Key Observations | Reference |

| Mouse | 10 mg/kg | Oral | Provided free drug concentrations above the cellular IC50 for 4-6 hours. | [2][3] |

While specific quantitative data for parameters such as AUC, Cmax, and T1/2 are not publicly available, the qualitative data indicates that an oral dose of 10 mg/kg in mice achieves and maintains a therapeutically relevant concentration for a significant duration.[2][3]

Metabolism

In vitro studies have shown that this compound exhibits moderate clearance in human liver microsomes.[3] However, a critical finding is the time-dependent inhibition of CYP3A4, a major drug-metabolizing enzyme.[6] This property suggests a potential for drug-drug interactions and may lead to accumulation and toxicity with repeated dosing.[6]

Experimental Protocols

In Vitro Endothelial Permeability Assay

This assay is designed to assess the ability of this compound to protect against TNF-α-induced increases in endothelial monolayer permeability.

Protocol Outline:

-

Cell Culture: Human Aortic Endothelial Cells (HAECs) are cultured on collagen-coated, semi-permeable transwell inserts until a confluent monolayer is formed.

-

Treatment: The endothelial cell monolayers are pre-treated with varying concentrations of this compound or vehicle control for a specified period.

-

Stimulation: TNF-α is added to the upper chamber of the transwell to induce endothelial permeability.

-

Permeability Measurement: A high molecular weight fluorescent tracer (e.g., FITC-dextran) is added to the upper chamber. The amount of tracer that passes through the monolayer into the lower chamber over a set time is quantified by measuring fluorescence.

-

Data Analysis: The fluorescence in the lower chamber is compared between treated and untreated groups to determine the effect of this compound on permeability.

In Vivo Atherosclerosis Mouse Model

This protocol is used to evaluate the efficacy of this compound in a mouse model of atherosclerosis.

Protocol Outline:

-

Animal Model: Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (Ldlr-/-) mice, which are prone to developing atherosclerosis, are used.[7][8]

-

Diet: Mice are fed a high-fat "Western" diet to accelerate the development of atherosclerotic plaques.[8][9]

-

Drug Administration: this compound is formulated in a suitable vehicle (e.g., water) and administered orally to the mice at a specified dose (e.g., 10 mg/kg) and frequency (e.g., daily) for a defined period (e.g., 6-10 weeks).[5]

-

Outcome Assessment: At the end of the study, mice are euthanized, and the aortas are dissected. The extent of atherosclerotic plaque formation is quantified, typically by staining with Oil Red O and analyzing the lesion area.[9]

-

Data Analysis: Plaque area is compared between the this compound-treated group and a vehicle-treated control group.

Human Liver Microsomal Stability Assay

This assay assesses the metabolic stability of this compound.

Protocol Outline:

-

Incubation: this compound is incubated with pooled human liver microsomes in the presence of NADPH (a cofactor for CYP450 enzymes) at 37°C.[10][11][12]

-

Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound at each time point.

-

Data Analysis: The rate of disappearance of this compound is used to calculate in vitro metabolic parameters such as half-life and intrinsic clearance.[10][11][12]

Signaling Pathways and Visualizations

The inhibitory action of this compound on MAP4K4 impacts several downstream signaling pathways.

MAP4K4 Signaling Pathway

MAP4K4 is an upstream kinase that can be activated by various stimuli, including TNF-α. Once activated, MAP4K4 can phosphorylate and activate downstream kinases, leading to the activation of transcription factors that regulate gene expression involved in inflammation and other cellular processes.[1] this compound blocks this cascade at the level of MAP4K4.

References

- 1. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Effects of MAP4K inhibition on neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Apoe−/− mouse model: a suitable model to study cardiovascular and respiratory diseases in the context of cigarette smoke exposure and harm reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Mouse Models for Atherosclerosis Research—Which Is My Line? [frontiersin.org]

- 9. real.mtak.hu [real.mtak.hu]

- 10. researchgate.net [researchgate.net]

- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

Methodological & Application

Application Notes and Protocols for PF-06260933 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06260933 is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2][3] It also demonstrates inhibitory activity against other members of the GCK-IV kinase family, namely MINK1 (Misshapen-like kinase 1) and TNIK (TRAF2- and NCK-interacting kinase), albeit at slightly higher concentrations.[3][4][5] The primary mechanism of action of this compound is through the competitive inhibition of the ATP-binding site of MAP4K4, thereby modulating downstream signaling pathways crucial in various cellular processes. This document provides detailed protocols and data for the application of this compound in cell culture experiments.

Mechanism of Action and Signaling Pathway

This compound primarily targets MAP4K4, a key upstream regulator in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][6] MAP4K4 is involved in multiple signaling pathways, including the c-Jun N-terminal kinase (JNK) and the Hippo pathways.[6][7] By inhibiting MAP4K4, this compound can influence a variety of cellular responses such as inflammation, cell migration, and apoptosis.[6]

One of the well-established pathways involves MAP4K4 activating the JNK signaling cascade. This can be initiated by stimuli such as Tumor Necrosis Factor-alpha (TNF-α).[2][6] Furthermore, MAP4K4 is a component of the Hippo signaling pathway, where it can directly phosphorylate and activate LATS1/2 kinases, which in turn inhibit the transcriptional coactivators YAP and TAZ.[7]

Signaling Pathway Diagram

Caption: MAP4K4 signaling pathways inhibited by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro studies.

| Target Kinase | IC50 (nM) | Reference |

| MAP4K4 | 3.7 | [1][2] |

| MAP4K4 (HGK) | 140 | [4][5] |

| MINK1 | 8 | [3][4][5] |

| TNIK | 15 | [3][4] |

| TNIK | 13 | [5] |

| Cell-based Assay | Parameter | Value | Cell Line | Reference |

| Kinase Activity | IC50 | 160 nM | - | [2][8] |

| CMV Replication | EC50 | 9.6 µM | Human Foreskin Fibroblast (HFF) | [3] |

| CMV Replication (Merlin Strain) | EC50 | 13.3 µM | Human Foreskin Fibroblast (HFF) | [3] |

| Neurite Outgrowth | Significant Reduction | ≥ 5 µM | Mouse Hippocampal Neurons | [9] |

Experimental Protocols

Here are detailed protocols for key experiments using this compound in cell culture.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on a chosen cell line.

Materials:

-

This compound

-

Chosen adherent or suspension cell line

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Protocol:

-

Cell Seeding:

-

For adherent cells, seed at a density of 5,000-10,000 cells/well in a 96-well plate in 100 µL of complete medium.

-

For suspension cells, seed at a density of 20,000-50,000 cells/well.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.

-

Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value.

-

Western Blot Analysis of MAP4K4 Signaling

This protocol outlines the steps to analyze the effect of this compound on the phosphorylation of downstream targets of MAP4K4, such as JNK.

Materials:

-

This compound

-

Cell line of interest (e.g., HUVECs, HeLa)

-

Complete cell culture medium

-

Stimulant (e.g., TNF-α)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-MAP4K4, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours) as a pre-treatment.

-

If applicable, stimulate the cells with an agonist like TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).

-

Include untreated and vehicle-treated controls.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration and add Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with antibodies for total JNK and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Quantify the band intensities to determine the relative changes in protein phosphorylation.

-

Experimental Workflow Diagram

Caption: General experimental workflow for cell-based assays with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio-rad.com [bio-rad.com]

- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cdn-links.lww.com [cdn-links.lww.com]

- 9. Effects of MAP4K inhibition on neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PF-06260933 in a Mouse Model of Atherosclerosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to cardiovascular events such as heart attack and stroke. The mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) has been identified as a key regulator of vascular inflammation and endothelial activation, processes pivotal to the initiation and progression of atherosclerosis. PF-06260933 is a potent and selective small-molecule inhibitor of MAP4K4, showing promise as a therapeutic agent to combat this disease. This document provides detailed application notes and protocols for the use of this compound in established mouse models of atherosclerosis, namely the ApoE-/- and Ldlr-/- strains.

Mechanism of Action

This compound exerts its anti-atherosclerotic effects by inhibiting MAP4K4. This inhibition has been shown to attenuate the inflammatory response in endothelial cells. Specifically, silencing MAP4K4 in cultured endothelial cells reduces the expression of cell surface adhesion molecules and decreases the nuclear localization and activity of NF-κB, a critical transcription factor in promoting endothelial activation and atherosclerosis. By targeting endothelial MAP4K4, this compound helps to reduce the recruitment of immune cells, such as macrophages, to the arterial walls, thereby mitigating plaque development.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Atherosclerosis Mouse Models

| Mouse Model | Diet | Treatment Protocol | Duration | Effect on Atherosclerotic Plaque | Effect on Plasma Lipids | Effect on Plasma Glucose |

| ApoE-/- | Western Diet (0.2% cholesterol) | 10 mg/kg this compound, twice daily (b.i.d.) | 6 weeks | Marked reduction in lesion development (8.0% vs. 5.5% in vehicle) | No significant changes | Reductions observed |

| Ldlr-/- | High Cholesterol Diet (1.25% cholesterol) | 10 mg/kg this compound, twice daily (b.i.d.) | 10 weeks (after 10 weeks of HFD) | Ameliorated further plaque development and/or promoted plaque regression (46.0% vs. 25.5% in vehicle) | Significant reductions | Reduction observed |

Experimental Protocols

Animal Models

The most commonly used mouse models for studying atherosclerosis are the Apolipoprotein E-deficient (ApoE-/-) and the Low-density lipoprotein receptor-deficient (Ldlr-/-) mice. Both models, when fed a high-fat or Western-type diet, develop hypercholesterolemia and atherosclerotic lesions that resemble those in humans.

Diet-Induced Atherosclerosis

To induce atherosclerosis, 8 to 10-week-old male ApoE-/- or Ldlr-/- mice are typically fed a high-fat "Western" diet. For ApoE-/- mice, a diet containing 0.2% cholesterol is effective. For Ldlr-/- mice, a diet with a higher cholesterol content (e.g., 1.25%) is used to induce more robust plaque formation.

Preparation and Administration of this compound

This compound can be dissolved in sterile water (dH₂O) for oral administration. A stock solution can be prepared in DMSO. For in vivo studies, further dilution in vehicles like a combination of DMSO and PEG300 may be considered.

Protocol for Oral Gavage:

-

Prepare a fresh solution of this compound in dH₂O at the desired concentration to deliver a 10 mg/kg dose.

-

Administer the solution to the mice via oral gavage twice daily (b.i.d.).

-

A vehicle control group should receive an equivalent volume of dH₂O.

Atherosclerotic Plaque Analysis

Tissue Collection and Preparation:

-

At the end of the treatment period, euthanize the mice.

-

Perfuse the mice with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).

-

Dissect the aorta from the heart to the iliac bifurcation.

Quantification of Atherosclerotic Lesions:

-

En face analysis: The aorta is opened longitudinally, pinned flat, and stained with Oil Red O to visualize lipid-rich plaques. The total aortic area and the lesion area are then quantified using imaging software.

-

Aortic root analysis: The heart and the upper part of the aorta are embedded in OCT compound and sectioned. Serial sections of the aortic root are stained with Oil Red O or Hematoxylin and Eosin (H&E) to visualize the plaque area.

Visualizations

Signaling Pathway of MAP4K4 in Atherosclerosis

Caption: MAP4K4 signaling cascade in endothelial cells leading to atherosclerosis.

Experimental Workflow for this compound Treatment in ApoE-/- Mice

Caption: Workflow for evaluating this compound in a diet-induced atherosclerosis mouse model.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of atherosclerosis by targeting the MAP4K4 signaling pathway. The protocols outlined in this document provide a framework for researchers to investigate the efficacy of this compound in preclinical mouse models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the further development of novel anti-atherosclerotic therapies.

Application Notes and Protocols for Measuring PF-06260933 Efficacy In Vitro

Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-06260933 is a potent and highly selective, orally active small-molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1] MAP4K4 is implicated in a variety of cellular processes, including inflammation, cell migration, and cytoskeletal organization.[2] Inhibition of MAP4K4 has shown potential therapeutic benefits in several disease models, including those related to vascular inflammation and neurodevelopment.[1][3] These application notes provide detailed protocols for key in vitro assays to measure the efficacy of this compound.

Mechanism of Action & Signaling Pathway

This compound exerts its effects by inhibiting the kinase activity of MAP4K4, which is an upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] By inhibiting MAP4K4, this compound can modulate downstream signaling cascades that are involved in inflammatory responses and neuronal development.[1][4]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in various assays.

Table 1: Kinase and Cellular Inhibitory Activity

| Target | Assay Type | IC50 | Reference |

| MAP4K4 | Kinase Assay | 3.7 nM | |

| MAP4K4 | Cellular Assay | 160 nM | [1] |

| MINK1 | Kinase Assay | 8 nM | [1] |

| TNIK | Kinase Assay | 15 nM | [1] |

Table 2: Efficacy in Neurite Outgrowth and Signaling Assays

| Assay | Cell Type | Treatment | Effect | Concentration | Reference |

| Neurite Outgrowth | Cultured mouse hippocampal neurons | This compound | Reduced total neurite length per neuron | ≥ 5 µM | [1] |

| JNK Phosphorylation | Cultured mouse hippocampal neurons | This compound | Decreased pJNK protein abundance | 5 µM and 10 µM | [1] |

| GAP43 Phosphorylation | Cultured mouse hippocampal neurons | This compound | Decreased pGAP43 protein abundance | 5 µM and 10 µM | [1] |

Experimental Protocols

Endothelial Permeability Assay

This assay measures the ability of this compound to counteract the increase in endothelial permeability induced by inflammatory stimuli like TNF-α.

Protocol:

-

Cell Culture: Seed human umbilical vein endothelial cells (HUVECs) onto collagen-coated Transwell inserts (e.g., 6.5 mm diameter, 0.4 µm pore size) at a density of 2 x 10^5 cells per insert.[5] Culture the cells until a confluent monolayer is formed, which can be monitored by measuring Transendothelial Electrical Resistance (TEER).

-

Treatment:

-

Pre-incubate the endothelial monolayers with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour.

-

Add TNF-α (e.g., 10 ng/mL) to the upper chamber to induce endothelial permeability and incubate for a specified period (e.g., 4 hours).[6]

-

-

Measurement of Permeability:

-

Transendothelial Electrical Resistance (TEER): Measure the electrical resistance across the cell monolayer using a voltohmmeter. A decrease in TEER indicates increased permeability.[7]

-

FITC-Dextran Flux: Add FITC-dextran (e.g., 40 kDa) to the upper chamber and incubate for a defined time.[7] Collect samples from the lower chamber and measure the fluorescence intensity using a plate reader. An increase in fluorescence in the lower chamber corresponds to increased permeability.

-

MAPK Signaling Pathway Analysis by Western Blot

This protocol is used to determine the effect of this compound on the phosphorylation status of key proteins in the MAPK signaling cascade, such as JNK.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., cultured mouse hippocampal neurons or HUVECs) and treat with different concentrations of this compound (e.g., 2.5, 5, and 10 µM) or vehicle control for a specified time.[1][8]

-

Cell Lysis and Protein Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-JNK (Thr183/Tyr185), JNK, phospho-p38, p38, phospho-ERK, ERK).[9]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

-

Neurite Outgrowth Assay

This assay is used to assess the impact of this compound on neuronal development by measuring the length and complexity of neurites.

Protocol:

-

Cell Culture: Plate primary neurons (e.g., mouse hippocampal neurons) on coated plates (e.g., poly-D-lysine) and culture under appropriate conditions to allow for neurite extension.[1]

-

Treatment: Treat the cultured neurons with various concentrations of this compound or a vehicle control.[1]

-

Immunofluorescence Staining:

-

After the treatment period (e.g., 3 days), fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., 0.25% Triton X-100).

-

Block non-specific binding with a blocking solution (e.g., 1% BSA in PBS).

-

Incubate with a primary antibody against a neuronal marker such as MAP2 to visualize neurites.[1]

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Image Acquisition and Analysis:

-

Acquire images using a high-content imaging system or a fluorescence microscope.

-

Use image analysis software to quantify neurite outgrowth parameters, such as total neurite length per neuron, number of primary neurites, and number of branch points.[1]

-

Cell Viability Assay (MTT Assay)

It is essential to assess the cytotoxicity of this compound in parallel with efficacy assays to ensure that the observed effects are not due to cell death.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with the same concentrations of this compound as used in the efficacy assays. Include a vehicle control and a positive control for cytotoxicity.

-

MTT Incubation:

-

After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

-

Solubilization and Measurement:

-

Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

References

- 1. Effects of MAP4K inhibition on neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 3. Endothelial protein kinase MAP4K4 promotes vascular inflammation and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | MAP4K4 and cancer: ready for the main stage? [frontiersin.org]

- 5. Establishment of a method for evaluating endothelial cell injury by TNF-α in vitro for clarifying the pathophysiology of virus-associated acute encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MAP4K4 mediates the SOX6-induced autophagy and reduces the chemosensitivity of cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of MAP4K4 signaling initiates metabolic reprogramming to protect hepatocytes from lipotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: PF-06260933 in Combination with PARP Inhibitors for Cancer Research

Topic: PF-06260933 in Combination with Other Inhibitors for Cancer Research Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and highly selective small-molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).[1] MAP4K4 is a serine/threonine kinase that has been implicated in various cellular processes, including inflammation, metabolism, and more recently, cancer progression and therapy resistance. Emerging research suggests that targeting MAP4K4 can enhance the efficacy of other anti-cancer agents, presenting a promising avenue for combination therapies.

This document provides detailed application notes and protocols for investigating the combination of this compound with PARP inhibitors, specifically focusing on triple-negative breast cancer (TNBC) as a representative model. The rationale for this combination is based on findings that MAP4K4 can promote DNA repair, and its inhibition can sensitize cancer cells to agents that induce DNA damage, such as PARP inhibitors.[2]

Mechanism of Action and Rationale for Combination Therapy

MAP4K4 has been shown to regulate the AKT signaling pathway, which plays a crucial role in DNA damage repair.[2] Specifically, MAP4K4 can phosphorylate and activate AKT, leading to the upregulation of DNA repair proteins like RAD51 and p-DNA-PK.[2] In cancer cells, particularly those with existing DNA repair deficiencies such as BRCA1/2 mutations, this MAP4K4-mediated pathway can contribute to resistance to therapies that rely on DNA damage for their cytotoxic effect.

Poly (ADP-ribose) polymerase (PARP) inhibitors, such as olaparib, are effective in cancers with homologous recombination deficiency (HRD), including many BRCA-mutated tumors.[3] PARP inhibitors block the repair of single-strand DNA breaks. When these unrepaired breaks are encountered during DNA replication, they lead to double-strand breaks. In HR-deficient cells, these double-strand breaks cannot be efficiently repaired, resulting in synthetic lethality and cell death.[3]

By inhibiting MAP4K4 with this compound, the activation of the AKT-mediated DNA repair pathway is suppressed. This reduction in DNA repair capacity is hypothesized to synergize with the action of PARP inhibitors, leading to an accumulation of lethal DNA damage even in cancer cells that might otherwise be less sensitive to PARP inhibition alone. This combination strategy aims to overcome resistance and enhance the therapeutic window of PARP inhibitors.[2]

Signaling Pathway Diagram

References

- 1. Pan-cancer analysis reveals synergistic effects of CDK4/6i and PARPi combination treatment in RB-proficient and RB-deficient breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MAPK4 silencing together with a PARP1 inhibitor as a combination therapy in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. komen.org [komen.org]

Application Notes and Protocols for Detecting PF-06260933 Target Engagement in Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06260933 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). It also shows inhibitory activity against the closely related kinases MINK1 (Misshapen-like kinase 1) and TNIK (TRAF2- and NCK-interacting kinase) at slightly higher concentrations. MAP4K4 is a key regulator of multiple signaling pathways, including the c-Jun N-terminal kinase (JNK) and Hippo signaling cascades, which are implicated in a variety of cellular processes such as inflammation, cell proliferation, and apoptosis.

Verifying that a compound reaches and interacts with its intended target within a cell is a critical step in drug discovery and development. These application notes provide detailed protocols for three distinct methods to detect and quantify the target engagement of this compound with MAP4K4 in a cellular context. The described methods are:

-

NanoBRET™ Target Engagement Assay: A proximity-based assay to quantify compound binding at the target protein in live cells.

-

Cellular Thermal Shift Assay (CETSA™): A method to measure target protein stabilization upon ligand binding.

-

Western Blot for Downstream Substrate Phosphorylation: An immunoassay to measure the inhibition of the kinase activity of MAP4K4 by assessing the phosphorylation state of its downstream substrates.

Data Presentation

| Parameter | This compound | Reference |

| Primary Target | MAP4K4 | [1] |

| Secondary Targets | MINK1, TNIK | [1] |

| In Vitro IC50 (MAP4K4) | 3.7 nM | [2][3] |

| Cellular IC50 | 160 nM | [2][3] |

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the MAP4K4 signaling pathways and the general workflows for the described experimental protocols.

Method 1: NanoBRET™ Target Engagement Assay

This assay quantifies the binding of this compound to MAP4K4 in living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged MAP4K4 and a fluorescently labeled tracer that binds to the kinase's active site. A competing compound like this compound will displace the tracer, leading to a decrease in the BRET signal.

Experimental Protocol

Materials:

-

HEK293 cells

-

NanoLuc®-MAP4K4 Fusion Vector

-

Transfection reagent (e.g., FuGENE® HD)

-

Opti-MEM™ I Reduced Serum Medium

-

DMEM with 10% FBS

-

NanoBRET™ TE Intracellular Kinase Assay components (Tracer and Substrate)

-

White, 96-well or 384-well assay plates

-

This compound

-

Luminometer capable of measuring BRET

Procedure:

-

Cell Transfection:

-

Co-transfect HEK293 cells with the NanoLuc®-MAP4K4 Fusion Vector and a carrier DNA using a suitable transfection reagent according to the manufacturer's protocol.

-

Plate the transfected cells in white assay plates and incubate for 18-24 hours to allow for protein expression.

-

-

Compound and Tracer Addition:

-

Prepare serial dilutions of this compound in Opti-MEM™.

-

Prepare the NanoBRET™ tracer solution in Opti-MEM™ at the recommended concentration.

-

Add the this compound dilutions to the appropriate wells.

-

Add the tracer solution to all wells.

-

-

Equilibration:

-

Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the compound and tracer to reach binding equilibrium within the cells.

-

-

Signal Detection:

-

Prepare the NanoBRET™ Nano-Glo® Substrate solution according to the manufacturer's instructions, including the extracellular NanoLuc® inhibitor.

-

Add the substrate solution to all wells.

-

Measure the donor (450 nm) and acceptor (610 nm) emission signals within 20 minutes using a BRET-capable luminometer.

-

-

Data Analysis:

-

Calculate the BRET ratio (Acceptor Emission / Donor Emission).

-

Plot the BRET ratio against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer.

-

Method 2: Cellular Thermal Shift Assay (CETSA™)

This method is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. By heating cells treated with this compound to various temperatures, the stabilization of MAP4K4 can be assessed by quantifying the amount of soluble MAP4K4 remaining at each temperature.

Experimental Protocol

Materials:

-

Cell line expressing endogenous MAP4K4 (e.g., HEK293, HUVECs)

-

This compound

-

DMSO (vehicle control)

-

PBS with protease and phosphatase inhibitors

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

High-speed centrifuge

-

SDS-PAGE and Western Blotting reagents

-

Primary antibody against MAP4K4

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Compound Treatment:

-

Culture cells to confluency.

-

Treat the cells with the desired concentration of this compound or DMSO (vehicle) for 1-2 hours at 37°C.

-

-

Heat Treatment:

-

Harvest the cells and resuspend them in PBS with inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and a 25°C water bath).

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

-

-

Western Blot Analysis:

-

Collect the supernatant and determine the protein concentration.

-

Perform SDS-PAGE and Western blotting with the soluble fractions.

-

Probe the membrane with a primary antibody against MAP4K4, followed by an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities for MAP4K4 at each temperature for both the this compound-treated and vehicle-treated samples.

-

Plot the relative amount of soluble MAP4K4 against the temperature to generate melting curves. A shift in the melting curve to higher temperatures for the this compound-treated sample indicates target engagement.

-

Method 3: Western Blot for Downstream Substrate Phosphorylation

This method provides functional evidence of target engagement by measuring the inhibition of MAP4K4's kinase activity. The phosphorylation of downstream substrates, such as JNK and YAP, is assessed by Western blot. A reduction in the phosphorylation of these substrates in the presence of this compound indicates that the inhibitor is engaging and inhibiting MAP4K4.

Experimental Protocol

Materials:

-

Cell line of interest (e.g., HUVECs, neurons)[4]

-

This compound

-

Stimulant (e.g., TNF-α, if necessary to activate the pathway)

-

Cell lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE and Western Blotting reagents

-

Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total JNK, anti-phospho-YAP (Ser127), anti-total YAP

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

If necessary, stimulate the cells with an appropriate agonist (e.g., TNF-α for HUVECs) for a short period (e.g., 15-30 minutes) to induce MAP4K4 activity.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

-

Western Blot Analysis:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% BSA in TBST, as milk can interfere with phospho-antibody detection).

-

Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-JNK).

-

After washing, incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total JNK) to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for both the phosphorylated and total proteins.

-

Calculate the ratio of phosphorylated protein to total protein for each condition.

-

A dose-dependent decrease in this ratio in the this compound-treated samples confirms target engagement and inhibition of MAP4K4 kinase activity.[4]

-

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PF-06260933 Concentration for Kinase Assays

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PF-06260933 in kinase assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the successful and accurate assessment of MAP4K4 inhibition.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in kinase assays.

| Problem | Potential Cause | Recommended Solution |

| No or low inhibition observed | 1. Inactive Compound: Improper storage or handling may have degraded the inhibitor. 2. Incorrect Assay Conditions: Suboptimal buffer pH, ionic strength, or temperature. 3. High ATP Concentration: As this compound is likely an ATP-competitive inhibitor, high concentrations of ATP will compete with the inhibitor for binding to the kinase, leading to a higher apparent IC50. 4. Inactive Enzyme: The MAP4K4 enzyme may have lost activity due to improper storage or handling. | 1. Verify Compound Integrity: Prepare a fresh stock solution of this compound from a new vial. Ensure it is stored at -20°C or -80°C as recommended. 2. Optimize Assay Buffer: Refer to the detailed experimental protocol below for a recommended buffer system. If issues persist, perform buffer optimization experiments. 3. Adjust ATP Concentration: Determine the Km of ATP for your specific batch of MAP4K4. For IC50 determination, use an ATP concentration at or below the Km value.[1][2] 4. Confirm Enzyme Activity: Test the activity of your MAP4K4 enzyme with a known substrate and in the absence of the inhibitor to ensure it is active. |

| High variability in IC50 values | 1. Compound Precipitation: this compound has limited aqueous solubility and may precipitate at higher concentrations in the assay buffer. 2. Inconsistent Pipetting: Inaccurate serial dilutions of the inhibitor. 3. Edge Effects in Plate-Based Assays: Evaporation from wells on the edge of the plate can concentrate reagents and affect results. | 1. Check Solubility: Do not exceed the recommended final DMSO concentration in the assay (typically ≤1%). Visually inspect for any precipitation in the stock solution and final assay wells. Sonication may aid in dissolution.[3] 2. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques for accurate serial dilutions. 3. Minimize Edge Effects: Avoid using the outer wells of the assay plate for critical experiments or fill them with buffer/media to maintain humidity. |

| Inhibition observed in negative controls | 1. Assay Interference: The inhibitor may interfere with the detection method (e.g., fluorescence quenching/enhancement, luciferase inhibition). 2. Contaminated Reagents: Contamination of buffers or enzyme preparations. | 1. Run an Inhibitor-Only Control: Test this compound in the assay without the kinase to see if it affects the readout directly. 2. Use Fresh Reagents: Prepare fresh buffers and use a new aliquot of enzyme. |

| Unexpectedly potent inhibition | 1. Off-Target Effects: this compound is known to inhibit MINK1 and TNIK with high potency.[4] If your assay system contains these kinases, the observed inhibition may not be solely due to MAP4K4. 2. Tight Binding Inhibition: At very low inhibitor and enzyme concentrations, the IC50 can be influenced by the enzyme concentration. | 1. Use a Highly Purified Kinase: Ensure your MAP4K4 enzyme preparation is free from contaminating kinases. 2. Consider Enzyme Concentration: For potent inhibitors, the IC50 can be close to half the enzyme concentration. Ensure your enzyme concentration is well below the expected Ki. |

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[5][6] It also shows inhibitory activity against the closely related kinases MINK1 and TNIK.[4] The MAP4K4 signaling pathway is involved in various cellular processes, and its inhibition can affect downstream pathways such as JNK signaling.

2. What is the recommended starting concentration for this compound in a kinase assay?

For a biochemical kinase assay, a good starting point for an IC50 determination curve is a high concentration of 1 µM, followed by serial dilutions. Given its biochemical IC50 of 3.7 nM against MAP4K4, your dilution series should extend into the low nanomolar or picomolar range to accurately determine the IC50.[3][5][6] For cellular assays, a higher concentration range is needed, as the cellular IC50 is reported to be 160 nM.[3][5]

3. How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO at concentrations up to 50-59 mg/mL.[3][6] It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] For aqueous solutions, this compound dihydrochloride is soluble in water up to 100 mM.

4. What are the key parameters to consider when designing a MAP4K4 kinase assay?

The key parameters include:

-

Enzyme Purity and Concentration: Use a highly purified and active MAP4K4 enzyme. The concentration should be in the linear range of the assay.

-

Substrate Concentration: The substrate concentration should ideally be at or near its Km value for the enzyme.

-

ATP Concentration: The ATP concentration is critical, especially for ATP-competitive inhibitors. Using an ATP concentration around the Km for MAP4K4 will provide an IC50 value that is a good approximation of the Ki.[1][2]

-

Buffer Conditions: Maintain optimal pH, ionic strength, and include necessary cofactors (e.g., MgCl2).

-

Assay Detection Method: Choose a sensitive and reliable detection method, such as luminescence (e.g., ADP-Glo™) or fluorescence-based assays.

5. How does the ATP concentration affect the IC50 of this compound?

For an ATP-competitive inhibitor, the measured IC50 value will increase with increasing ATP concentrations. This relationship is described by the Cheng-Prusoff equation: IC50 = Ki (1 + [ATP]/Km).[2] Therefore, it is crucial to report the ATP concentration used when reporting IC50 values to allow for meaningful comparisons between experiments.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Inhibitory Activity of this compound

| Target Kinase | IC50 (Biochemical) | IC50 (Cellular) | Reference(s) |

| MAP4K4 | 3.7 nM | 160 nM | [3][4][5][6] |

| MINK1 | 8 nM | Not Reported | [4] |

| TNIK | 15 nM | Not Reported | [4] |

Table 2: Physicochemical and Storage Information for this compound

| Property | Value | Reference(s) |

| Molecular Weight | 296.75 g/mol | [6] |

| Solubility in DMSO | ≥ 50 mg/mL (≥ 168 mM) | [3][6] |

| Solubility in Water (dihydrochloride salt) | 100 mM | |

| Powder Storage | -20°C for up to 3 years | [3] |

| Stock Solution Storage (in DMSO) | -80°C for up to 1 year | [3][5] |

Detailed Experimental Protocols

Protocol 1: MAP4K4 Biochemical Kinase Assay for IC50 Determination

This protocol provides a general framework for determining the IC50 of this compound against MAP4K4 using a luminescence-based ADP detection assay (e.g., ADP-Glo™).

Materials:

-

Recombinant human MAP4K4 (active)

-

Myelin Basic Protein (MBP) or other suitable substrate

-

This compound

-

ATP

-

Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

White, opaque 384-well assay plates

-

Multichannel pipettes and plate reader with luminescence detection capabilities

Procedure:

-

This compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform serial dilutions in 100% DMSO to create a concentration range from 1 mM down to 10 nM.

-

Further dilute these DMSO stocks 1:25 in Kinase Assay Buffer to create the 4X final inhibitor concentrations with a final DMSO concentration of 4%.

-

-

Assay Plate Setup:

-

Add 5 µL of the 4X this compound dilutions to the appropriate wells of a 384-well plate.

-

For the 100% activity control (no inhibition), add 5 µL of 4% DMSO in Kinase Assay Buffer.

-

For the 0% activity control (background), add 5 µL of 4% DMSO in Kinase Assay Buffer.

-

-

Enzyme and Substrate Addition:

-

Prepare a 2X MAP4K4 enzyme solution in Kinase Assay Buffer. The final concentration should be in the linear range of the assay, determined empirically.

-

Add 10 µL of the 2X MAP4K4 solution to all wells except the 0% activity control wells (add 10 µL of Kinase Assay Buffer to these).

-

-

Initiation of Kinase Reaction:

-

Prepare a 4X ATP/Substrate solution in Kinase Assay Buffer. The final ATP concentration should be at its Km for MAP4K4, and the substrate concentration at its Km.

-

Add 5 µL of the 4X ATP/Substrate solution to all wells to start the reaction. The final reaction volume is 20 µL.

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization.

-

-

Detection:

-

Follow the manufacturer's instructions for the ADP-Glo™ assay. This typically involves:

-

Adding ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubating for 40 minutes at room temperature.

-

Adding Kinase Detection Reagent to convert ADP to ATP and measure the generated luminescence.

-

Incubating for 30 minutes at room temperature.

-

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Subtract the background (0% activity control) from all other readings.

-

Normalize the data to the 100% activity control.

-

Plot the percent inhibition versus the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

-

Visualizations

Figure 1. Workflow for this compound IC50 determination.

Figure 2. Simplified MAP4K4 signaling pathway.

Figure 3. Troubleshooting logic for no inhibition.

References

- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 2. shop.carnabio.com [shop.carnabio.com]

- 3. This compound | MAPK | TargetMol [targetmol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

overcoming off-target effects of PF-06260933 in experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome potential off-target effects of PF-06260933 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are its known off-targets?

A1: this compound is a potent inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2] However, it also exhibits potent inhibitory activity against two other closely related kinases: Misshapen-like Kinase 1 (MINK1) and TRAF2- and NCK-interacting kinase (TNIK).[3] Due to the high degree of homology in the ATP-binding sites of these kinases, this compound should be considered a multi-target inhibitor of MAP4K4, MINK1, and TNIK at commonly used experimental concentrations.

Q2: I am observing unexpected phenotypes in my experiment that are not consistent with published MAP4K4 functions. Could these be off-target effects?

A2: Yes, it is highly probable. Given that this compound potently inhibits MINK1 and TNIK in addition to MAP4K4, any observed phenotype could be a result of the inhibition of one or a combination of these kinases. It is crucial to perform appropriate control experiments to de-convolute the specific contributions of each kinase to your observed effects.

Q3: What are the known downstream signaling pathways affected by this compound?